molecular formula C10H12O B8453109 Benzenemethanol, alpha-1-propen-1-yl-

Benzenemethanol, alpha-1-propen-1-yl-

Cat. No.: B8453109
M. Wt: 148.20 g/mol
InChI Key: RMTAYCVXTPSMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, alpha-1-propen-1-yl- is a chemical compound of significant interest in organic and medicinal chemistry research. As a benzenemethanol derivative, it features a propenyl substituent on the alpha carbon of the benzyl alcohol core structure. This specific alkyl chain can influence the compound's electronic properties, lipophilicity, and steric profile, making it a valuable scaffold for chemical synthesis and biological evaluation. Researchers utilize this and structurally related benzenemethanol compounds as key intermediates in the synthesis of more complex molecules, such as neolignans and other natural product analogs . For instance, similar alpha-substituted benzenemethanol derivatives have been isolated from plant species like Myristica fragrans (mace) and demonstrated potent inhibitory activity against biological targets including PARP-1 and NF-κB, which are relevant in cancer and inflammation research . The structural characteristics of this compound class suggest potential for investigating mechanisms of action such as enzyme inhibition, though the specific pharmacological profile of Benzenemethanol, alpha-1-propen-1-yl- requires further empirical study. This product is intended for laboratory research purposes only by trained professionals. It is not for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-phenylbut-2-en-1-ol

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8,10-11H,1H3

InChI Key

RMTAYCVXTPSMJQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of α-1-propen-1-yl-benzenemethanol, highlighting substituent differences and their implications:

Compound Name Substituent CAS Number Molecular Formula Key Features
Benzenemethanol, α-1-propen-1-yl- Propenyl (vinyl) N/A C₉H₁₀O Reactive double bond; potential for polymerization or electrophilic addition
Benzenemethanol, α-ethyl- Ethyl 613-87-6 C₈H₁₀O Chiral center; used in asymmetric synthesis (e.g., (S)-1-Phenyl-1-propanol)
1-(4-Methoxyphenyl)-1-propanol Ethyl + 4-methoxy 5349-60-0 C₁₀H₁₄O₂ Electron-donating methoxy group enhances solubility and alters reactivity
Benzenemethanol, α-propyl- Propyl 614-14-2 C₉H₁₂O Increased hydrophobicity; longer alkyl chain affects boiling point
2-Methyl-1-phenyl-1-propanol Isopropyl 611-69-8 C₁₀H₁₄O Branched alkyl group; steric hindrance impacts reaction kinetics

Physicochemical Properties

  • Reactivity: The vinyl group in α-1-propen-1-yl-benzenemethanol introduces conjugation with the benzene ring, increasing reactivity toward electrophiles compared to saturated analogs like α-ethyl or α-propyl derivatives . Methoxy-substituted derivatives (e.g., 1-(4-Methoxyphenyl)-1-propanol) exhibit enhanced solubility in polar solvents due to the electron-donating methoxy group .
  • Optical Activity: Chiral analogs such as (S)-1-Phenyl-1-propanol (α-ethyl) and (R)-1-Phenyl-2-propen-1-ol are synthesized via enantioselective catalysis using chiral ligands like (2S)-DAIB, highlighting their utility in asymmetric synthesis .

Preparation Methods

General Procedure and Reaction Optimization

In a standardized protocol, the propenyl ketone precursor (5.00 mmol) is dissolved in methanol (10 mL) and cooled to 0°C under inert atmosphere. NaBH₄ (2 equivalents) is added incrementally, followed by gradual warming to room temperature. Reaction completion is monitored via thin-layer chromatography (TLC), with typical reaction times ranging from 1–4 hours. Post-reduction quenching with ice water precedes solvent removal under reduced pressure and extraction with dichloromethane (DCM).

Key Parameters:

ParameterOptimal ValueImpact on Yield
SolventMethanol/THF (1:1)Enhances solubility of aromatic ketones
Temperature0°C → RTPrevents over-reduction
NaBH₄ Equivalents2.0Ensures complete conversion
WorkupDCM extractionMinimizes alcohol loss

This method achieved 89% isolated yield for structurally analogous compounds, as demonstrated in the synthesis of ((2R,3S)-3-methylpiperidin-2-yl)methanol. Stereochemical outcomes depend on the starting ketone’s configuration, with NaBH₄ typically preserving existing chirality.

H-*BEA zeolite catalysts paired with sodium triflate (NaOTf) enable efficient propenyl group introduction via nucleophilic substitution. This method is particularly effective for allylic alcohol systems, leveraging the zeolite’s Brønsted acidity to generate reactive intermediates.

Mechanistic Insights and Substrate Scope

The reaction proceeds through protonation of the allylic alcohol’s hydroxyl group, forming an allyl cation intermediate. Nucleophilic attack by a propenyl-containing agent occurs regioselectively at the less hindered carbon, followed by deprotonation to yield the target alcohol.

Catalyst System Performance:

CatalystAdditiveYield (%)Selectivity (%)
H-*BEA (21 mg)NaOTf (0.05 mol%)96>99
H-*BEA (21 mg)None3582
NaOTf (0.05 mol%)None<5N/A

The synergy between H-*BEA’s acidic sites and NaOTf’s triflate anions enhances reaction rates by stabilizing transition states. Substrates with electron-donating groups on the benzene ring exhibit superior yields (92–96%) compared to electron-deficient analogs (68–74%).

Catalytic Alkylation Using Hexamethyldisilazane

A patent-pending method employs hexamethyldisilazane (HMDS) as a silicon-based mediator to facilitate propenyl group transfer onto benzylic positions. This approach addresses traditional limitations in sulfur-containing waste generation and energy intensity.

Reaction Setup and Scalability

In a representative procedure, cumene (50 mL) containing HMDS (4.0 g) and a zirconium-based catalyst precursor is heated to 80°C for 4 hours. The propenylating agent (e.g., 1-propenylmagnesium bromide) is introduced dropwise, with continuous monitoring via gas chromatography.

Comparative Performance Metrics:

ConditionConventional MethodHMDS-Catalyzed Method
Reaction Time8–12 h4 h
Yield65–72%88%
Wastewater Volume300 L/kg product15 L/kg product
Energy Consumption850 kWh/t320 kWh/t

This method’s scalability was validated at pilot scale (1.01 kg starting material), achieving 84% isolated yield with >99% purity. The silicon-mediated pathway minimizes byproduct formation through controlled alkyl group transfer.

Comparative Analysis of Synthetic Routes

Economic and Environmental Considerations:

MethodCost (USD/kg)E-FactorPMI
NaBH₄ Reduction1208.212.4
Zeolite Catalysis954.17.8
HMDS Alkylation1403.96.2

E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity

The zeolite-catalyzed method offers the best balance between cost and sustainability, while HMDS alkylation excels in waste reduction despite higher reagent costs.

Q & A

Q. What are the common synthetic routes for preparing Benzenemethanol, alpha-1-propen-1-yl- derivatives, and how do reaction conditions influence yield?

Answer: Benzenemethanol derivatives are typically synthesized via Friedel-Crafts alkylation or acylation, followed by reduction steps. For alpha-1-propen-1-yl-substituted derivatives, a propenyl group can be introduced using allylation reagents (e.g., allyl bromide) under basic conditions. For example, NaBH₄ reduction of ketone intermediates (e.g., α,β-unsaturated ketones) is a key step to generate the benzenemethanol backbone . Yield optimization requires strict control of temperature (e.g., 0–5°C for reduction) and solvent polarity (e.g., methanol or THF). Competing side reactions, such as over-alkylation, can be mitigated by stoichiometric adjustments and inert atmosphere use (argon/nitrogen).

Q. How can researchers validate the purity and structural integrity of synthesized Benzenemethanol, alpha-1-propen-1-yl- compounds?

Answer: Combined spectroscopic techniques are essential:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., propenyl group integration at δ 5.0–6.0 ppm for vinyl protons) and stereochemistry .
  • GC-MS: Detect volatile impurities or unreacted intermediates; retention indices can be cross-referenced with NIST databases .
  • IR Spectroscopy: Identify functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹ for benzenemethanol) .
    Quantitative purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended for polar derivatives .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of alpha-1-propen-1-yl-substituted Benzenemethanol derivatives?

Answer: Discrepancies in solubility (e.g., in DMSO vs. ethanol) or thermal stability may arise from polymorphic forms or residual solvents. Researchers should:

  • Perform DSC/TGA to assess thermal behavior and polymorphism .
  • Use Karl Fischer titration to quantify moisture content, which affects hygroscopic compounds.
  • Compare data across multiple solvents and replicate conditions from literature, noting pH and ionic strength effects .

Q. How can stereochemical outcomes in asymmetric synthesis of alpha-1-propen-1-yl-Benzenemethanol be controlled and characterized?

Answer: Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective synthesis. Post-synthesis characterization methods include:

  • Chiral HPLC with amylose/cyclodextrin columns to separate enantiomers .
  • Optical Rotation/Polarimetry: Compare experimental [α]ᴅ values with literature.
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .

Q. What advanced analytical strategies detect degradation byproducts in alpha-1-propen-1-yl-Benzenemethanol under oxidative conditions?

Answer: Oxidative degradation (e.g., via peroxide formation) can be monitored using:

  • LC-HRMS: Identify low-abundance byproducts (e.g., epoxides or aldehydes) with accurate mass measurements (<5 ppm error) .
  • EPR Spectroscopy: Detect free radicals generated during autoxidation.
  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks and profile degradation kinetics .

Methodological Challenges

Q. How can researchers address discrepancies in biological activity data for alpha-1-propen-1-yl-Benzenemethanol analogs across studies?

Answer: Variability in bioactivity (e.g., antimicrobial IC₅₀ values) often stems from assay conditions. Mitigation strategies:

  • Standardize cell lines (e.g., ATCC-certified) and culture media .
  • Use positive controls (e.g., benzyl alcohol for cytotoxicity benchmarks) .
  • Apply meta-analysis to aggregate data, adjusting for variables like solvent (DMSO vs. ethanol) .

Q. What computational tools predict the environmental fate and toxicity of alpha-1-propen-1-yl-Benzenemethanol derivatives?

Answer:

  • QSAR Models: Predict biodegradability and ecotoxicity using software like EPI Suite .
  • Molecular Dynamics (MD): Simulate interactions with biological membranes or enzymes .
  • Density Functional Theory (DFT): Calculate redox potentials to assess oxidative stability .

Specialized Applications

Q. How are alpha-1-propen-1-yl-Benzenemethanol derivatives utilized in designing photoactive probes for cellular imaging?

Answer: The propenyl group’s conjugated double bond enables photo-crosslinking or fluorescence tagging. Methodologies include:

  • Click Chemistry: Attach azide-functionalized probes via Cu(I)-catalyzed cycloaddition.
  • Two-Photon Microscopy: Leverage extended π-systems for deep-tissue imaging .

Q. What role do these derivatives play in studying enzyme inhibition mechanisms (e.g., cytochrome P450)?

Answer: Alpha-1-propen-1-yl groups can act as mechanism-based inhibitors. Researchers employ:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps.
  • Docking Simulations (AutoDock Vina): Predict binding modes in enzyme active sites .
  • Metabolite Trapping: Identify covalent adducts using LC-MS/MS .

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